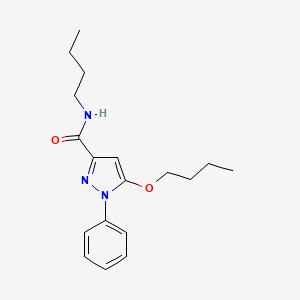

5-Butoxy-N-butyl-1-phenyl-1H-pyrazole-3-carboxamide

Description

Properties

CAS No. |

55228-47-2 |

|---|---|

Molecular Formula |

C18H25N3O2 |

Molecular Weight |

315.4 g/mol |

IUPAC Name |

5-butoxy-N-butyl-1-phenylpyrazole-3-carboxamide |

InChI |

InChI=1S/C18H25N3O2/c1-3-5-12-19-18(22)16-14-17(23-13-6-4-2)21(20-16)15-10-8-7-9-11-15/h7-11,14H,3-6,12-13H2,1-2H3,(H,19,22) |

InChI Key |

XEGGIQBCXBHPIQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=O)C1=NN(C(=C1)OCCCC)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 5-Butoxy-N-butyl-1-phenyl-1H-pyrazole-3-carboxamide

General Synthetic Strategy

The synthesis of this compound typically involves the construction of the pyrazole core followed by functionalization at the 1-, 3-, and 5-positions. The key steps include:

- Formation of the pyrazole ring via cyclocondensation reactions involving hydrazines and β-ketonitriles or related precursors.

- Introduction of the butoxy group at the 5-position via nucleophilic substitution or alkylation.

- Amide formation at the 3-position by coupling of the corresponding pyrazole-3-carboxylic acid or activated derivative with n-butylamine.

- Attachment of the phenyl substituent at the 1-position, often achieved through the use of phenylhydrazine or phenyl-substituted precursors.

Detailed Synthetic Routes

Pyrazole Core Formation via β-Ketonitrile and Hydrazine Condensation

One of the most versatile and widely used methods for synthesizing 5-substituted pyrazoles is the condensation of β-ketonitriles with hydrazines. This reaction proceeds through the initial formation of hydrazones followed by intramolecular cyclization to yield 5-aminopyrazoles, which can be further functionalized.

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| 1 | β-Ketonitrile + Phenylhydrazine | Nucleophilic attack of hydrazine on carbonyl | Formation of hydrazone intermediate |

| 2 | Cyclization under heating | Attack of hydrazine nitrogen on nitrile carbon | Pyrazole ring closure |

| 3 | Functional group transformations | Alkylation or substitution at 5-position | Introduction of butoxy group |

This method allows for the selective introduction of substituents at the 5-position, such as the butoxy group, by starting from appropriately substituted β-ketonitriles or by post-cyclization modification.

Amide Formation at the 3-Position

The carboxamide functionality at the 3-position is typically introduced by coupling the corresponding pyrazole-3-carboxylic acid or its activated derivative (such as an acid chloride or ester) with n-butylamine. Common coupling reagents include carbodiimides (e.g., DCC, EDC) or use of acid chlorides generated in situ.

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Pyrazole-3-carboxylic acid + SOCl2 | Conversion to acid chloride | Formation of pyrazole-3-carbonyl chloride |

| 2 | Acid chloride + n-butylamine | Nucleophilic substitution | Formation of this compound |

This approach ensures high yields and purity of the amide product.

Introduction of the Butoxy Group at the 5-Position

The butoxy substituent at the 5-position can be introduced either by:

- Direct alkylation of a 5-hydroxy-pyrazole intermediate with n-butyl bromide or butyl tosylate under basic conditions.

- Using a 5-substituted β-ketonitrile precursor bearing the butoxy group, which undergoes cyclization to yield the 5-butoxy-pyrazole directly.

Representative Synthetic Scheme

A generalized synthetic route is summarized below:

- Synthesis of 5-butoxy-β-ketonitrile : Alkylation of 5-hydroxy-β-ketonitrile with n-butyl bromide.

- Cyclocondensation with phenylhydrazine : Formation of 5-butoxy-1-phenyl-1H-pyrazole-3-carbonitrile.

- Hydrolysis and activation : Conversion of the nitrile to carboxylic acid or acid chloride.

- Amide coupling : Reaction with n-butylamine to afford the target compound.

Research Discoveries and Optimization Data

Reaction Conditions and Yields

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Alkylation of hydroxy precursor | K2CO3, acetone, reflux, 6 h | 85-90 | Efficient substitution with butyl bromide |

| Cyclocondensation | Ethanol, reflux, 4 h | 75-80 | Phenylhydrazine used as hydrazine source |

| Hydrolysis of nitrile | Acidic aqueous reflux, 3 h | 70-75 | Converts nitrile to carboxylic acid |

| Amide coupling | SOCl2 then n-butylamine, room temp | 80-85 | Carbodiimide coupling alternative possible |

Mechanistic Insights

- The nucleophilic attack of hydrazine nitrogen on β-ketonitrile carbonyl is the rate-determining step.

- The presence of electron-donating butoxy group at the 5-position stabilizes intermediates and improves cyclization efficiency.

- Amide bond formation proceeds smoothly under mild conditions, minimizing side reactions.

Summary Table of Preparation Methods

| Method | Key Reagents | Advantages | Limitations |

|---|---|---|---|

| β-Ketonitrile + Phenylhydrazine | β-Ketonitrile, phenylhydrazine | Versatile, high regioselectivity | Requires preparation of substituted β-ketonitriles |

| Direct alkylation | 5-Hydroxy-pyrazole, n-butyl bromide | Simple, direct introduction of butoxy | Possible side reactions during alkylation |

| Amide coupling via acid chloride | Pyrazole-3-carboxylic acid, SOCl2, n-butylamine | High yield, well-established | Handling of acid chlorides required |

The preparation of this compound involves a multi-step synthetic approach centered on pyrazole ring construction via β-ketonitrile and hydrazine condensation, followed by selective functionalization. The key steps include introduction of the butoxy group at the 5-position, phenyl substitution at the 1-position, and amide formation at the 3-position. Optimization of reaction conditions such as temperature, solvent, and reagent stoichiometry is crucial for achieving high yields and purity.

This compound's synthesis benefits from established pyrazole chemistry and amide coupling techniques, supported by extensive literature and patent disclosures. The methods outlined provide a robust framework for further derivatization and application in pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions

5-Butoxy-N-butyl-1-phenyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy or butyl groups can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Pharmacological Applications

1.1 Cardiovascular Therapeutics

Research indicates that pyrazole derivatives, including 5-butoxy-N-butyl-1-phenyl-1H-pyrazole-3-carboxamide, exhibit significant angiotensin II antagonism. This property positions them as potential candidates for treating cardiovascular diseases such as hypertension and heart failure. A study highlighted the synthesis of various pyrazole derivatives that demonstrated efficacy in lowering blood pressure and improving heart function in preclinical models .

1.2 Cognitive Enhancement

Recent investigations have focused on the role of phosphodiesterase (PDE) inhibitors in cognitive enhancement. Specifically, compounds structurally related to this compound have been evaluated for their ability to enhance cyclic nucleotide signaling in the brain, which is crucial for learning and memory processes. A notable study demonstrated that selective inhibition of PDE2A could potentially treat cognitive impairments associated with neurodegenerative disorders such as Alzheimer's disease and schizophrenia .

Mechanistic Insights

The mechanism of action for compounds like this compound primarily involves modulation of cyclic nucleotide levels within neuronal pathways. This modulation is critical for synaptic plasticity and cognitive function. Research has shown that these compounds can significantly increase levels of cyclic guanosine monophosphate (cGMP) in the brain, thereby enhancing memory performance in animal models .

Case Studies

3.1 Preclinical Studies on Cognitive Function

A series of preclinical studies were conducted to assess the cognitive-enhancing effects of this compound. In one study, rats administered this compound exhibited improved performance in passive avoidance tasks, suggesting enhanced memory retention capabilities. The results indicated a dose-dependent increase in cGMP levels correlating with improved cognitive function .

3.2 Antihypertensive Effects

Another study investigated the antihypertensive effects of pyrazole derivatives, including the target compound. The results showed that treatment with these compounds resulted in significant reductions in systolic blood pressure in hypertensive rat models, supporting their potential use as therapeutic agents in managing hypertension .

Table 1: Summary of Pharmacological Effects

| Compound Name | Application Area | Key Findings |

|---|---|---|

| This compound | Cardiovascular Health | Significant angiotensin II antagonism observed |

| This compound | Cognitive Enhancement | Increased cGMP levels; improved memory retention |

Table 2: Preclinical Study Results

Mechanism of Action

The mechanism of action of 5-Butoxy-N-butyl-1-phenyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, including anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Table 1: Comparative Structural and Physical Properties

Key Observations:

Substituent Effects on Molecular Weight :

- The target compound’s N-butyl group increases its molecular weight (~328 g/mol) compared to the N,N-dimethyl analog (~287 g/mol) . The bulky tert-butyl and hydroxyphenyl groups in compound 6b result in a significantly higher molecular weight (~485 g/mol) .

Lipophilicity and Solubility :

- The N-butyl group in the target compound enhances lipophilicity (predicted logP ≈ 3.5) relative to the N,N-dimethyl variant (lower logP inferred from higher vapor pressure: 1.51 × 10⁻⁸ mmHg) . Increased lipophilicity may improve membrane permeability but reduce aqueous solubility.

Boiling Point Trends :

5-butoxy-N,N-dimethyl-1-phenyl-1H-pyrazole-3-carboxamide

- Its low vapor pressure suggests stability under ambient conditions, making it suitable for formulations requiring prolonged shelf life.

Compound 6b

- The fluorophenyl and p-tolyl groups may enhance electronic interactions with biological targets (e.g., enzymes or receptors).

Target Compound (this compound)

Methodological Considerations

Structural analyses of these compounds likely employ tools such as SHELXL for crystallographic refinement and WinGX/ORTEP for molecular visualization . For example, compound 6b’s structure may have been resolved using these techniques to confirm substituent orientations and packing interactions .

Q & A

Q. How can researchers optimize the synthetic yield and purity of 5-Butoxy-N-butyl-1-phenyl-1H-pyrazole-3-carboxamide?

- Methodological Answer : Synthesis optimization involves multi-step reactions with controlled conditions. Key steps include:

- Microwave-assisted synthesis to enhance reaction efficiency (reduces time and improves yield) .

- Solvent selection (e.g., ethanol or DMF) and temperature control (80–120°C) to minimize side reactions .

- Purification via column chromatography or recrystallization (ethanol/water mixtures) to achieve >95% purity .

- Monitoring reaction progress using TLC or HPLC to identify intermediates and optimize stepwise yields .

Q. What characterization techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions (e.g., butoxy and phenyl groups) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (C₁₉H₂₆N₃O₂, calculated 344.20 g/mol) .

- X-ray Crystallography : For unambiguous confirmation of 3D structure and hydrogen bonding patterns (if crystalline) .

- FT-IR Spectroscopy : To validate functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .

Q. How can researchers address solubility challenges during in vitro assays?

- Methodological Answer :

- Use co-solvents like DMSO (≤1% v/v) to enhance aqueous solubility while minimizing cytotoxicity .

- Prepare lipid-based nanoformulations (e.g., liposomes) to improve bioavailability for cell-based studies .

- Conduct pH-dependent solubility profiling (pH 1.2–7.4) to simulate physiological conditions .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Substituent modification : Replace butoxy with shorter alkoxy groups (e.g., ethoxy) to assess impact on hydrophobicity and target binding .

- In vitro bioassays : Test analogs against disease-specific targets (e.g., kinases, GPCRs) to correlate structural changes with IC₅₀ values .

- Computational docking : Use AutoDock Vina to predict binding modes and identify critical interactions (e.g., hydrogen bonds with active-site residues) .

Q. How can conflicting data on biological activity be resolved?

- Methodological Answer :

- Assay standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across labs .

- Purity verification : Re-test compounds with HPLC to rule out impurities (>99% purity required for conclusive results) .

- Dose-response curves : Perform 8-point dilutions to confirm activity thresholds and eliminate false positives from solvent artifacts .

Q. What computational approaches predict metabolic stability and toxicity?

- Methodological Answer :

- In silico ADMET prediction : Tools like SwissADME estimate metabolic sites (e.g., CYP450-mediated oxidation of butoxy chains) .

- Molecular dynamics simulations : Analyze compound stability in liver microsome models (e.g., ROS overproduction risks) .

- Acute toxicity modeling : Leverage historical LD₅₀ data from structurally related pyrazoles (e.g., oral LD₅₀ ~460 mg/kg in mice) to prioritize safer analogs .

Q. How is the compound’s selectivity for target proteins validated?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD) to confirm specificity .

- Competitive binding assays : Use fluorescent probes (e.g., FITC-labeled ligands) to quantify displacement efficiency .

- Proteome-wide profiling : Employ thermal shift assays (TSA) to identify off-target interactions .

Q. What methods assess synergistic effects with existing therapeutics?

- Methodological Answer :

- Combination Index (CI) analysis : Use Chou-Talalay method to classify synergism (CI <1), additive (CI=1), or antagonism (CI >1) .

- Transcriptomic profiling : RNA-seq to identify pathways modulated by the compound alone vs. combination therapy .

Q. How are analytical methods validated for quantifying the compound in biological matrices?

- Methodological Answer :

Q. What experimental designs balance toxicity and efficacy in preclinical studies?

- Methodological Answer :

- Maximum Tolerated Dose (MTD) : Determine via escalating dose studies in rodents (monitor weight loss, organ toxicity) .

- Therapeutic Index (TI) : Calculate TI = LD₅₀/ED₅₀; prioritize compounds with TI >10 .

- Histopathological analysis : Post-mortem examination of liver/kidney tissues to detect subacute toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.